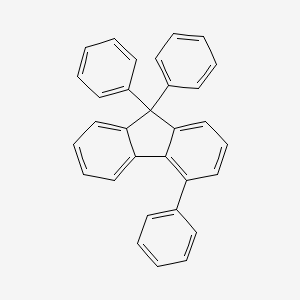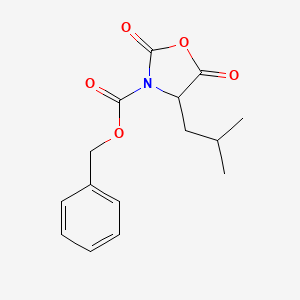
4-(5-Bromo-2-chlorophenyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Bromo-2-chlorophenyl)-1,3-thiazol-2-amine is an organic compound that features a thiazole ring substituted with a 5-bromo-2-chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2-chlorophenyl)-1,3-thiazol-2-amine typically involves the reaction of 5-bromo-2-chlorobenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The reaction conditions often involve heating the mixture in the presence of a suitable acid catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the process is crucial for industrial applications .
化学反応の分析
Types of Reactions
4-(5-Bromo-2-chlorophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while coupling reactions can produce biaryl compounds .
科学的研究の応用
4-(5-Bromo-2-chlorophenyl)-1,3-thiazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Material Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
作用機序
The mechanism of action of 4-(5-Bromo-2-chlorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- 4-(5-Bromo-2-chlorophenyl)-1,3-thiazol-2-amine
- 4-(5-Bromo-2-chlorophenyl)-1,3-thiazol-2-ol
- 4-(5-Bromo-2-chlorophenyl)-1,3-thiazol-2-thiol
Uniqueness
This compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C9H6BrClN2S |
|---|---|
分子量 |
289.58 g/mol |
IUPAC名 |
4-(5-bromo-2-chlorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H6BrClN2S/c10-5-1-2-7(11)6(3-5)8-4-14-9(12)13-8/h1-4H,(H2,12,13) |
InChIキー |
WBVBRXQFJPKAAQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Br)C2=CSC(=N2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


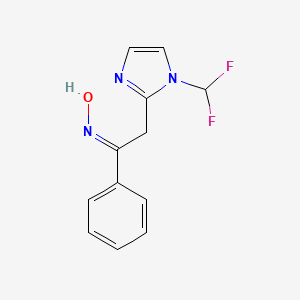
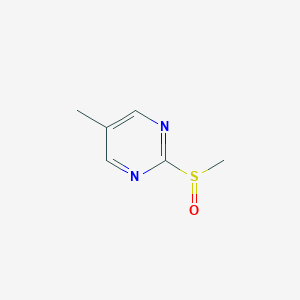
![Spiro[3.5]nonane-1-sulfonyl chloride](/img/structure/B15329093.png)
![5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3(2H)-one](/img/structure/B15329108.png)
![2-cyano-N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide](/img/structure/B15329123.png)
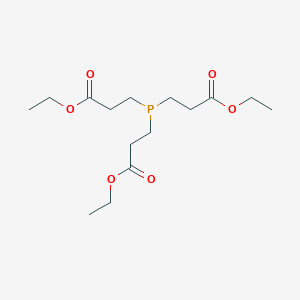


![(3aR,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrol-2-iuM carboxyfor](/img/structure/B15329144.png)
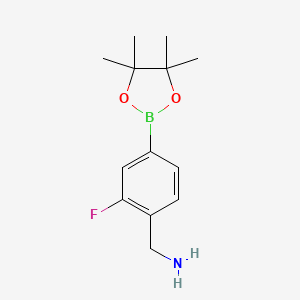

![2-Methoxy-5h-pyrrolo[2,3-b]pyrazine](/img/structure/B15329159.png)
